D-Mannoheptulose-13C
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Overview
Description
D-Mannoheptulose-13C: is a stable isotope-labeled form of D-Mannoheptulose, a naturally occurring ketose sugar. This compound is primarily found in avocados and is known for its role as a specific inhibitor of D-glucose phosphorylation . The incorporation of the carbon-13 isotope makes it particularly useful in metabolic studies and as a molecular tool in carbohydrate biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Extraction from Avocado: One method involves extracting D-Mannoheptulose from avocados using ion exchange resins such as Amberlite CR1320Ca.
Chemical Synthesis: Another method involves the oxidation of an olefinated sugar with potassium permanganate in aqueous acetone, followed by hydrogenation and hydrolysis to yield D-Mannoheptulose.
Industrial Production Methods: The industrial production of D-Mannoheptulose-13C typically involves the incorporation of the carbon-13 isotope during the synthesis process. This can be achieved through the use of carbon-13 labeled precursors in the chemical synthesis routes mentioned above .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: D-Mannoheptulose can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding alcohol form under appropriate conditions.
Substitution: D-Mannoheptulose can participate in substitution reactions, especially in the presence of suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a tracer in metabolic flux analysis due to its carbon-13 labeling .
- Employed in studies involving carbohydrate metabolism and enzyme inhibition .
Biology:
- Investigated for its role in inhibiting D-glucose phosphorylation, which is crucial in various metabolic pathways .
Medicine:
- Explored for its potential in cancer therapy as a hexokinase inhibitor, enhancing the efficacy of oncolytic viruses in targeting cancer cells .
Industry:
Mechanism of Action
Inhibition of D-Glucose Phosphorylation: D-Mannoheptulose-13C inhibits the enzyme hexokinase, which is responsible for the phosphorylation of D-glucose to glucose-6-phosphate. This inhibition blocks the utilization of glucose in metabolic pathways, leading to a decrease in ATP production and subsequent cellular effects .
Molecular Targets and Pathways:
Hexokinase Enzyme: The primary target of this compound.
Glycolysis Pathway: Inhibition of hexokinase affects the glycolysis pathway, reducing the production of ATP and other glycolytic intermediates.
Comparison with Similar Compounds
D-Glucose: A common monosaccharide involved in energy production.
D-Fructose: Another ketose sugar with similar metabolic roles.
D-Galactose: A monosaccharide involved in various metabolic pathways.
Uniqueness of D-Mannoheptulose-13C:
Specific Inhibition: Unlike other sugars, this compound specifically inhibits D-glucose phosphorylation.
Stable Isotope Labeling: The incorporation of carbon-13 makes it a valuable tool for metabolic studies and tracing biochemical pathways.
Properties
Molecular Formula |
C7H14O7 |
---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
(3S,4S,5R,6R)-1,3,4,5,6,7-hexahydroxy(713C)heptan-2-one |
InChI |
InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h3,5-10,12-14H,1-2H2/t3-,5-,6-,7+/m1/s1/i1+1 |
InChI Key |
HSNZZMHEPUFJNZ-QWTAQSKZSA-N |
Isomeric SMILES |
C(C(=O)[C@H]([C@H]([C@@H]([C@@H]([13CH2]O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)CO)O)O)O)O)O |
Origin of Product |
United States |
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